molecular formula C9H11N5O3 B11875879 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid

2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid

Cat. No.: B11875879
M. Wt: 237.22 g/mol
InChI Key: SPOFLTYFXBKBPB-UHFFFAOYSA-N
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Description

2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid is a purine derivative characterized by a 9-ethyl substitution, a 6-oxo group, and an aminoacetic acid moiety at position 2 of the purine core. Its molecular formula is C₉H₁₁N₅O₃, with a calculated molecular weight of 253.22 g/mol.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-[(9-ethyl-6-oxo-1H-purin-2-yl)amino]acetic acid

InChI

InChI=1S/C9H11N5O3/c1-2-14-4-11-6-7(14)12-9(13-8(6)17)10-3-5(15)16/h4H,2-3H2,1H3,(H,15,16)(H2,10,12,13,17)

InChI Key

SPOFLTYFXBKBPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=C(NC2=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available purine derivatives.

    Ethylation: The purine derivative undergoes ethylation using ethyl halides under basic conditions to introduce the ethyl group at the 9-position of the purine ring.

    Aminoacetic Acid Introduction: The ethylated purine is then reacted with chloroacetic acid in the presence of a base to introduce the aminoacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared below with [(2-amino-9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetic acid (PDB ligand ID: 8Y7) and theophylline, a well-known xanthine derivative.

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups
2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid C₉H₁₁N₅O₃ 253.22 Ethyl (N9), Aminoacetic acid (C2) Oxo (C6), Amino, Carboxylic acid
[(2-amino-9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetic acid C₈H₉N₅O₃S 255.25 Methyl (N9), Sulfanylacetic acid (C8) Oxo (C6), Thioether, Carboxylic acid
Theophylline C₇H₈N₄O₂ 180.16 Methyl (N1, N3) Oxo (C2, C6)

Functional Group Analysis

Ethyl vs. Theophylline, with dual methyl groups at N1 and N3, exhibits higher metabolic stability but lacks polar substituents for solubility enhancement.

Aminoacetic Acid vs. Sulfanylacetic Acid: The aminoacetic acid group at position 2 in the target compound enables hydrogen bonding and ionization (pKa ~2.3 for carboxylic acid), favoring interactions with biological targets like enzymes or receptors. In contrast, the sulfanylacetic acid group in 8Y7 introduces a thioether bond, which may participate in hydrophobic interactions or metal coordination (e.g., with cysteine residues or zinc ions) .

Oxo Group at C6: All three compounds retain the 6-oxo group, a critical feature for mimicking adenosine’s electronic structure. This group facilitates interactions with adenosine receptors or phosphodiesterases.

Pharmacological Implications

  • However, the ethyl group could reduce solubility, necessitating prodrug strategies.
  • 8Y7 Ligand: The sulfur atom in 8Y7 may confer unique binding properties in crystallographic studies, such as stabilizing protein-ligand complexes through non-covalent interactions .

Biological Activity

2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes an ethyl group at the 9-position of the purine ring and an amino acetic acid moiety, which may enhance its therapeutic efficacy against various pathogens.

The structure of 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid allows it to undergo several chemical reactions due to its functional groups:

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions.
  • Esterification or Amidation : The carboxylic acid group can undergo these reactions.
  • Peptide Bond Formation : The compound can form peptide bonds with other amino acids or bioactive molecules.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against herpes simplex virus (HSV) and other viral pathogens. The structural features of 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid may enhance its interaction with viral enzymes or receptors, potentially inhibiting viral replication and infection. Its mechanism of action likely involves the inhibition of viral polymerases or proteases, critical for viral replication.

Antibacterial and Antifungal Activity

While the primary focus has been on antiviral properties, there is emerging evidence suggesting that purine derivatives can also exhibit antibacterial and antifungal activities. For example, studies on related compounds have demonstrated moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi.

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These findings suggest that derivatives like 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid could be explored for their potential antibacterial and antifungal applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of purine derivatives similar to 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid:

  • Antiviral Efficacy : A study highlighted the effectiveness of purine derivatives against HSV, showcasing their ability to inhibit viral replication in vitro.
  • Antimicrobial Properties : Research on related compounds indicated promising results against various pathogens, suggesting a broad spectrum of activity that warrants further investigation into the specific mechanisms at play.
  • Mechanism of Action : Investigations into the molecular interactions of these compounds have revealed potential targets within viral and bacterial systems, providing insights into how structural modifications can enhance efficacy.

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